REACTION_CXSMILES
|
Cl.COCCOCCOC.II.[CH2:13]([O:15][C:16](=[O:19])[CH2:17]Br)[CH3:14].[C:20](#[N:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>[Zn]>[CH2:13]([O:15][C:16](=[O:19])[CH:17]=[C:20]([NH2:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)=O
|
Name
|
|
Quantity
|
15.4 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
21 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 17 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
There is then added at 25° C.
|
Type
|
TEMPERATURE
|
Details
|
(if necessary with external cooling)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=C(C1=CC=CC=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |